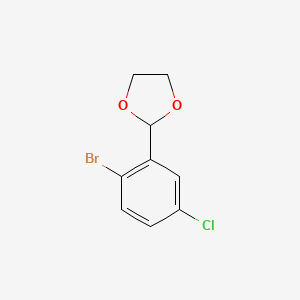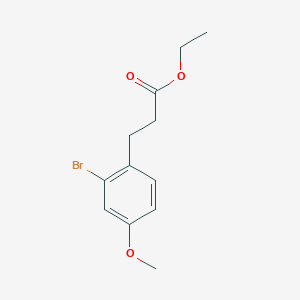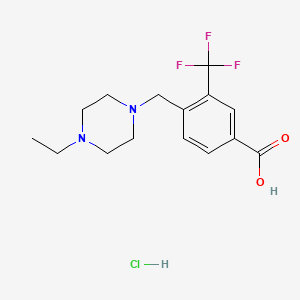
2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester
概要
説明
2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H17BF2O2S and a molecular weight of 286.15 g/mol . This compound is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds .
作用機序
Target of Action
The primary target of 2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron atom in the compound transfers the formally nucleophilic organic groups to a palladium catalyst . This results in the formation of a new carbon-carbon bond.
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds.
Pharmacokinetics
It’s known that the compound is solid at room temperature and should be stored at 2-8°c for optimal stability
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of complex organic compounds, including pharmaceuticals and polymers. The compound’s use in the Suzuki–Miyaura coupling reaction has made it a valuable tool in organic synthesis .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the rate of hydrolysis of similar boronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions of the reaction environment.
生化学分析
Biochemical Properties
They can interact with various enzymes, proteins, and other biomolecules, often serving as inhibitors or activators .
Cellular Effects
Boronic esters are known to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic esters are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic esters are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester typically involves the reaction of 2,6-difluoro-4-(methylthio)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield .
化学反応の分析
Types of Reactions
2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoro-methylthio-phenol derivatives, while reduction can produce difluoro-methylthio-phenyl derivatives .
科学的研究の応用
2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester has several applications in scientific research:
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
類似化合物との比較
Similar Compounds
- 2,6-Difluoro-4-methoxyphenylboronic acid pinacol ester
- 2,6-Difluoro-4-formylphenylboronic acid pinacol ester
Uniqueness
2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is
特性
IUPAC Name |
2-(2,6-difluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)11-9(15)6-8(19-5)7-10(11)16/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNRDQCFASRPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)SC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(4-cyanophenyl)phenyl]benzonitrile](/img/structure/B6335365.png)

![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B6335382.png)
![4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol](/img/structure/B6335396.png)




![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)


